(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a unique combination of a chlorothiophene ring and a pyrazole ring connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: A related compound with a pyrazole ring, known for its potential as a positive allosteric modulator for neurocognitive disorders.
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine: Another similar compound with a chlorothiophene ring, used in various chemical and biological studies.
Uniqueness
(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C8H7ClN2OS |
---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7ClN2OS/c9-7-2-1-6(13-7)8(12)5-3-10-11-4-5/h1-4,8,12H,(H,10,11) |
InChI Key |
WNVCTGMUFNJKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(C2=CNN=C2)O |
Origin of Product |
United States |
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